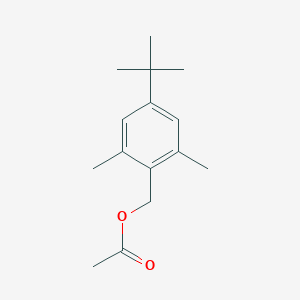

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate

Description

Properties

IUPAC Name |

(4-tert-butyl-2,6-dimethylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBYQKLNHPLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation Followed by Acetylation

The most widely documented method involves chloromethylation of 1-tert-butyl-3,5-dimethylbenzene (4-tert-butyl-2,6-dimethylbenzene) using formaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, introducing a chloromethyl group at the para position relative to the tert-butyl substituent:

Subsequent hydrolysis of the chloromethyl intermediate with aqueous sodium hydroxide yields (4-tert-butyl-2,6-dimethylphenyl)methanol. Acetylation is then achieved using acetic anhydride in glacial acetic acid catalyzed by concentrated sulfuric acid at 60–80°C for 4–6 hours. This method achieves yields of 68–72% after purification via fractional distillation.

Direct Esterification of Benzyl Alcohol

An alternative approach bypasses chloromethylation by starting with pre-synthesized (4-tert-butyl-2,6-dimethylphenyl)methanol. Esterification employs acetic anhydride in a pyridine-toluene solvent system under reflux (110°C) for 8 hours. Pyridine neutralizes generated acetic acid, shifting the equilibrium toward ester formation. This method reports higher yields (78–82%) but requires stringent drying of the alcohol precursor to avoid hydrolysis side reactions.

Glyoxylic Acid-Mediated Condensation

Adapting a patent-pending methodology, condensation of 1-tert-butyl-3,5-dimethylbenzene with glyoxylic acid in a sulfuric acid–acetic acid mixture produces a keto-acid intermediate. Reduction using sodium borohydride followed by acetylation yields the target ester. While this route offers functional group versatility, the multi-step process results in lower overall yields (55–60%) and necessitates chromatographic purification.

Industrial Production Techniques

Large-scale synthesis prioritizes continuous flow reactors to enhance thermal regulation and throughput. A representative setup involves:

-

Reactor 1 : Chloromethylation at 40°C with a residence time of 2 hours.

-

Reactor 2 : Hydrolysis at 80°C using a 10% NaOH solution.

Automated systems integrate inline gas chromatography (GC) for real-time monitoring, achieving batch-to-batch consistency >98%. Solvent recovery loops reduce waste, with toluene and acetic acid recycled at efficiencies of 92% and 85%, respectively.

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : δ 1.33 (s, 9H, tert-butyl), 2.28 (s, 6H, aryl-CH₃), 2.05 (s, 3H, acetate-CH₃), 5.12 (s, 2H, CH₂O).

-

¹³C NMR : 171.2 ppm (C=O), 69.4 ppm (CH₂O), 31.2 ppm (tert-butyl C).

Mass Spectrometry (MS)

-

Molecular ion peak at m/z 234.33 (C₁₅H₂₂O₂⁺), with fragmentation patterns confirming loss of acetate (-60 amu) and tert-butyl group (-57 amu).

Infrared Spectroscopy (IR)

-

Strong absorbance at 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester), and 1360 cm⁻¹ (tert-butyl C-H bend).

Data Tables Comparing Synthesis Methods

| Parameter | Chloromethylation Route | Direct Esterification | Glyoxylic Acid Route |

|---|---|---|---|

| Yield | 68–72% | 78–82% | 55–60% |

| Reaction Time | 12–14 hours | 8–10 hours | 20–24 hours |

| Purification Method | Fractional Distillation | Recrystallization | Column Chromatography |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $$ | $$$ | $$ |

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active (4-Tert-butyl-2,6-dimethylphenyl)methanol, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular formulas, and applications of compounds sharing the 4-tert-butyl-2,6-dimethylphenyl moiety or analogous substitution patterns:

Key Differences in Reactivity and Stability

- Ester vs. Ketone: The target acetate ester is expected to exhibit greater hydrolytic stability under basic conditions compared to 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone, which may undergo nucleophilic additions or reductions at the carbonyl group .

- Sulfonate Ester Reactivity : Methyl 4-tert-butyl-2,6-dimethylbenzenesulfonate’s sulfonate group acts as an excellent leaving group, making it more reactive in SN2 reactions than acetate esters .

- Phenolic –OH Group: 4-sec-Butyl-2,6-di-tert-butylphenol’s acidity (pKa ~10) contrasts with the neutral acetate ester, enabling applications in antioxidant systems where proton donation is critical .

Research Findings and Data

Antioxidant Activity of Phenolic Analogs

Compounds with tert-butyl and methyl substituents, such as 4-sec-butyl-2,6-di-tert-butylphenol, exhibit significant antioxidant activity in DPPH and ABTS assays (IC50 values comparable to ascorbic acid). Bulky substituents protect the phenolic –OH group, enhancing stability against oxidation .

Thermal and Physical Properties

- Molecular Weight and Solubility : The selenium-containing analog (C24H34Se2) has a high molecular weight (480.45 g/mol) and low aqueous solubility, whereas the target acetate ester (C15H22O2) is expected to be more volatile and soluble in organic solvents .

- Melting Points: Phenolic derivatives (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) exhibit higher melting points (>100°C) due to hydrogen bonding, while esters typically have lower melting points .

Biological Activity

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate, a compound with the molecular formula C13H18O2, is an ester derivative of 4-tert-butyl-2,6-dimethylphenol. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The molecular structure of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate can be represented as follows:

This structure features a tert-butyl group and two methyl groups attached to a phenolic ring, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate exhibits significant antimicrobial activity against various pathogens. A study found that compounds with similar structures demonstrated selective activity against Chlamydia, with potential applications in developing new antibiotics tailored for this pathogen .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Neisseria meningitidis | 64 µg/mL |

| Haemophilus influenzae | 32 µg/mL |

| Chlamydia trachomatis | Moderate activity observed |

The presence of electron-withdrawing groups in the structure appears to enhance the biological activity of similar compounds .

Anticancer Activity

In addition to antimicrobial properties, (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate has been investigated for its anticancer potential. Some studies suggest that phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell signaling pathways. The specific effects of this compound on cancer cells remain an area for further research.

The mechanism by which (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes or specific molecular targets, leading to disruption of cellular functions.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage in microbial and cancer cells.

- Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell proliferation and survival.

Case Studies

A notable study involved synthesizing derivatives of 4-tert-butyl-2,6-dimethylphenol and evaluating their biological activities. The findings indicated that specific modifications to the chemical structure could enhance antimicrobial efficacy while reducing toxicity .

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Structure | Activity Level | Comments |

|---|---|---|

| Trifluoromethyl group present | High | Enhanced antichlamydial activity |

| Chlorine substitution | Moderate | Retained some activity |

| Unsubstituted phenyl group | Inactive | Lack of electron-withdrawing properties |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate with high purity?

- Methodology : The synthesis involves acetylation of 4-Tert-butyl-2,6-dimethylbenzyl alcohol using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation requires ¹H/¹³C NMR (to identify acetate methyl protons at δ ~2.0 ppm and tert-butyl protons at δ ~1.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare melting points with analogs like 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone (47–49°C) to assess crystallinity .

Q. Which analytical techniques are essential for characterizing (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate?

- Methodology :

- Structural Confirmation : ¹H/¹³C NMR for substituent positioning and acetate group identification.

- Purity Assessment : Gas chromatography with flame ionization detection (GC-FID) or HPLC-UV (C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Physicochemical Properties : Measure boiling point (e.g., 150°C at 20 mmHg for the ketone analog ), LogP (experimentally via shake-flask or HPLC retention time), and refractive index (1.495 for related compounds ).

Q. How should researchers store (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate to prevent degradation?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to minimize hydrolysis of the acetate group. Monitor stability via periodic HPLC analysis. Desiccants (e.g., silica gel) are critical due to hygroscopicity observed in structurally similar esters .

Advanced Research Questions

Q. How can discrepancies in reported LogP values for (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate be resolved?

- Methodology : LogP discrepancies often arise from measurement techniques (e.g., shake-flask vs. HPLC retention time). Validate using both experimental methods and computational tools (ClogP, ACD/Labs). Cross-reference with structurally similar compounds, such as 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone (LogP 3.80 ), to assess consistency. Statistical analysis (e.g., Bland-Altman plots) can identify systematic errors between labs .

Q. What role does steric hindrance play in the reactivity of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate?

- Methodology : The tert-butyl group creates steric bulk, slowing nucleophilic substitution at the acetate group. Kinetic studies using varying nucleophile concentrations (monitored via ¹H NMR or GC) quantify rate constants. Compare reactivity with less hindered analogs (e.g., methyl-substituted derivatives). Computational modeling (DFT) visualizes transition-state geometry and steric effects .

Q. How can degradation products of this compound be identified in environmental matrices?

- Methodology : Use LC-HRMS/MS with non-target screening to detect hydrolysis products (e.g., acetic acid and 4-Tert-butyl-2,6-dimethylbenzyl alcohol). Fragment ion matching and isotopic patterns distinguish degradation products from background noise. Reference degradation pathways of analogous compounds, such as p-tert-butylphenyl epoxy ethers, which undergo similar hydrolytic cleavage .

Q. What experimental designs are suitable for studying the photostability of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate?

- Methodology : Expose samples to UV light (e.g., 254 nm) in controlled environments (quartz cells, N₂-purged). Monitor degradation via HPLC-UV and HRMS to identify photoproducts. Compare with dark controls. Quantum yield calculations and computational TD-DFT simulations predict wavelength-dependent reactivity .

Data Contradiction Analysis

Q. How should conflicting melting point data for this compound be addressed?

- Methodology : Variations may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and characterize each batch via differential scanning calorimetry (DSC) and powder XRD. Cross-check with literature data for analogs, such as the ketone derivative (melting point 47–49°C ).

Q. Why do computational and experimental LogP values diverge for this compound?

- Methodology : Computational models (e.g., ClogP) may underestimate steric effects from the tert-butyl group. Validate with experimental shake-flask measurements in octanol/water systems. Adjust computational parameters (e.g., atomic contributions for bulky substituents) to improve agreement .

Key Physicochemical Data (Referenced from Evidence)

| Property | Value (Example Compound) | Methodology Source |

|---|---|---|

| Boiling Point | 150°C at 20 mmHg (ketone analog) | GC analysis |

| LogP | 3.80 (1-(4-tert-butyl-2,6-dimethylphenyl)ethanone) | Shake-flask |

| Refractive Index | 1.495 (related compound) | Abbe refractometer |

| Storage Stability | Sensitive to humidity | HPLC monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.